molecular formula C23H20F3N3O7 B13899170 (19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

Cat. No.: B13899170
M. Wt: 507.4 g/mol
InChI Key: BBGJZGRJCOGSLL-BOXHHOBZSA-N
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Description

The compound (19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups. The presence of trifluoroacetic acid as a counterion adds to its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: The hydroxyl, amino, and carbonyl groups are introduced through selective functionalization reactions. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Final Assembly: The final step involves the coupling of the pentacyclic core with trifluoroacetic acid, typically under mild conditions to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with modifications to improve yield and purity. This might include the use of continuous flow reactors for the cyclization steps and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Acyl chlorides, alkyl halides

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The pentacyclic core provides a rigid framework that can fit into specific binding sites, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
  • (19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione; trifluoroacetic acid

Uniqueness

The presence of trifluoroacetic acid in the compound enhances its solubility and stability, making it more versatile in various applications. The pentacyclic structure provides a unique scaffold that is not commonly found in other compounds, giving it distinct chemical and biological properties.

Properties

Molecular Formula

C23H20F3N3O7

Molecular Weight

507.4 g/mol

IUPAC Name

(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H19N3O5.C2HF3O2/c1-2-21(28)15-6-17-18-13(8-24(17)19(26)14(15)9-29-20(21)27)12(7-22)11-5-10(25)3-4-16(11)23-18;3-2(4,5)1(6)7/h3-6,25,28H,2,7-9,22H2,1H3;(H,6,7)/t21-;/m0./s1

InChI Key

BBGJZGRJCOGSLL-BOXHHOBZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)CN)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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